N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine
Overview
Description
N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine is a useful research compound. Its molecular formula is C10H18N2Sn and its molecular weight is 284.97 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ligand-Receptor Interactions
- N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine analogues have been studied for their in vitro inotropic activity, revealing insights into ligand-receptor interactions via hydrogen-bond formation. This has implications for the development of cardiotonic agents (Dionne et al., 1986).
Structural Analysis of Organostannyl Amines
- The compound has been used in the synthesis and structural analysis of organostannyl amines, providing a deeper understanding of the role of the nitrogen lone pair in bonding and molecular structure (Diemer et al., 1992).
Catalytic Applications in Organic Synthesis
- It serves as a precursor in the synthesis of aminopyridinato complexes, which are utilized as catalysts in aryl-Cl activation and hydrosilane polymerization, indicating its potential in facilitating important chemical transformations (Deeken et al., 2006).
Intramolecular Coordination Studies
- Studies on compounds like 2-[N,N-Bis(trimethylstannyl)amino]pyridine have contributed to understanding intramolecular coordination, particularly in terms of pyridine-N-Sn coordination, which is significant for the development of new organometallic compounds (Wrackmeyer et al., 1999).
Microwave-Assisted Synthesis
- The compound plays a role in microwave-assisted synthesis techniques, simplifying the production of pyridine derivatives, which is crucial for the advancement of efficient and sustainable chemical synthesis methods (Samadi et al., 2011).
Anion Exchange Membrane Development
- It is involved in the development of anion exchange membranes with pyridinium groups, contributing to advancements in materials science, particularly in applications like ion exchange and filtration (Li & Xu, 2009).
Synthesis of Multigram Quantities
- The compound is utilized in the synthesis of 2,6-bis(trimethyltin)pyridine in high yields, indicating its importance in large-scale production for industrial applications (Schubert & Eschbaumer, 1999).
Properties
IUPAC Name |
N,N-dimethyl-2-trimethylstannylpyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N2.3CH3.Sn/c1-9(2)7-3-5-8-6-4-7;;;;/h3-5H,1-2H3;3*1H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUGNYGUWGEZQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)[Sn](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478598 | |
Record name | N,N-Dimethyl-2-(trimethylstannyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
689282-82-4 | |
Record name | N,N-Dimethyl-2-(trimethylstannyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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